1-(5-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one
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Overview
Description
1-(5-Methyl-2-phenyl-4,5-dihydrooxazol-5-yl)ethanone is a chemical compound with a unique structure that includes an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-phenyl-4,5-dihydrooxazol-5-yl)ethanone typically involves the reaction of 2-amino-2-methyl propan-1,3-diol with other reagents. One common method includes the tosylation of 2-amino-2-methyl propan-1,3-diol in the presence of pyridine . Another method involves the 1,3-dipolar cycloaddition reaction of 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole with N,N-dibenzylprop-2-yn-1-amine in toluene at reflux .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-2-phenyl-4,5-dihydrooxazol-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to remove oxygen functionalities or add hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(5-Methyl-2-phenyl-4,5-dihydrooxazol-5-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-phenyl-4,5-dihydrooxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate
- N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine
- (S)-2-(4-异丙基-4,5-二氢-噁唑-2-基)-吡啶
Uniqueness
1-(5-Methyl-2-phenyl-4,5-dihydrooxazol-5-yl)ethanone is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
88309-29-9 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(5-methyl-2-phenyl-4H-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C12H13NO2/c1-9(14)12(2)8-13-11(15-12)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
OIARCTKUTADEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CN=C(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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